N-Benzoylaminorhodanine: A Comprehensive Technical Guide for Researchers
N-Benzoylaminorhodanine: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of N-Benzoylaminorhodanine, a derivative of the versatile rhodanine scaffold. While the rhodanine core is a well-recognized privileged structure in medicinal chemistry, this guide focuses specifically on the synthesis, physicochemical properties, and spectral characterization of N-Benzoylaminorhodanine.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound. The guide also addresses the broader context of rhodanine derivatives, including their therapeutic potential and the critical consideration of their classification as potential Pan Assay Interference Compounds (PAINS).[3]
Introduction: The Rhodanine Scaffold in Drug Discovery
Rhodanine, or 2-thioxo-1,3-thiazolidin-4-one, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[2][4] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][5] The versatility of the rhodanine scaffold lies in the potential for chemical modifications at various positions, particularly at the C-5 and N-3 positions, allowing for the generation of diverse chemical libraries for drug screening.[2]
N-Benzoylaminorhodanine, with a benzoylamino group at the N-3 position, represents a specific modification that can influence the compound's chemical and biological properties. This guide aims to provide a detailed technical overview of this particular derivative.
Synthesis of N-Benzoylaminorhodanine
The synthesis of N-Benzoylaminorhodanine is a straightforward process involving the benzoylation of 3-aminorhodanine. This reaction is a classic example of nucleophilic acyl substitution.
Proposed Synthetic Pathway
The synthesis can be achieved by reacting 3-amino-2-thioxo-1,3-thiazolidin-4-one with benzoyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of N-Benzoylaminorhodanine.
Experimental Protocol: Synthesis
-
Dissolve 3-amino-2-thioxo-1,3-thiazolidin-4-one (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine (1.1 equivalents), to the solution and stir at room temperature.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-Benzoylaminorhodanine.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N-Benzoylaminorhodanine.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈N₂O₂S₂ | Calculated |
| Molecular Weight | 268.32 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Analogy to similar compounds |
| Melting Point | Not reported, expected to be determined experimentally | - |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | Analogy to similar compounds |
Spectral Characterization
Detailed spectral analysis is crucial for confirming the structure of N-Benzoylaminorhodanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the methylene protons of the rhodanine ring. The amide proton should also be visible, although its chemical shift can be variable.
¹³C NMR: The carbon NMR spectrum will provide evidence for all ten carbon atoms in the molecule, including the two carbonyl carbons and the thione carbon.
Caption: Molecular structure of N-Benzoylaminorhodanine.
Infrared (IR) Spectroscopy
The IR spectrum will be instrumental in identifying the key functional groups present in N-Benzoylaminorhodanine.[6]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3100 | N-H stretch | Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1740-1720 | C=O stretch | Rhodanine carbonyl |
| ~1680-1650 | C=O stretch | Amide carbonyl (Amide I) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1300-1100 | C=S stretch | Thione |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of N-Benzoylaminorhodanine. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.[7][8] The fragmentation pattern will also provide structural information.
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): m/z = 268
-
Key Fragments: Loss of the benzoyl group (C₆H₅CO), cleavage of the rhodanine ring.
Biological Activities and PAINS Potential
Rhodanine derivatives have been reported to exhibit a wide array of biological activities.[3][5] However, it is crucial to approach these findings with caution, as the rhodanine scaffold is a known Pan Assay Interference Compound (PAINS).[3] PAINS are compounds that tend to show activity in multiple, unrelated assays through non-specific mechanisms, such as aggregation, reactivity, or interference with assay signals.
Therefore, while N-Benzoylaminorhodanine could be explored for various therapeutic applications, any observed biological activity must be rigorously validated to rule out PAINS-related artifacts.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, and the expected physical and chemical properties of N-Benzoylaminorhodanine. The provided experimental protocols and spectral data interpretations serve as a valuable resource for researchers interested in this specific rhodanine derivative. As with all rhodanine-based compounds, it is imperative to conduct thorough validation of any biological activities to ensure they are not a result of non-specific interactions.
References
-
(PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation - ResearchGate. Available at: [Link]
-
The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Available at: [Link]
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed. Available at: [Link]
-
Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC - NIH. Available at: [Link]
-
(Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one - MDPI. Available at: [Link]
-
Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Available at: [Link]
-
General methodology for the synthesis of rhodanine and... - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Available at: [Link]
-
The ¹H-NMR spectrum of compound 3. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one - PubMed Central. Available at: [Link]
-
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC - NIH. Available at: [Link]
-
3-AMINO-2-THIOXO-1,3-THIAZOLIDIN-4-ONE - gsrs. Available at: [Link]
-
Chemical Properties of 4-Thiazolidinone, 3-amino-2-thioxo- (CAS 1438-16-0) - Cheméo. Available at: [Link]
-
Determination of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone by Liquid Chromatography-Tandem Mass Spectrometry - PubMed. Available at: [Link]
-
4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Available at: [Link]
-
Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed. Available at: [Link]
-
-
Infrared spectroscopy - The Royal Society of Chemistry. Available at: [Link]
-
Sources
- 1. Three-Component, One-Flask Synthesis of Rhodanines (Thiazolidinones) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orientjchem.org [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
